Longdaysin
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Overview
Description
Longdaysin is a small molecule known for its ability to modulate circadian rhythms. It was identified through a high-throughput chemical screen aimed at discovering potent modulators of cellular circadian rhythms. This compound is particularly notable for its ability to lengthen the circadian period in a dose-dependent manner . This compound has been shown to affect various cells and tissues, including the mouse suprachiasmatic nucleus, which is the central clock controlling behavioral rhythms .
Mechanism of Action
Longdaysin, also known as 9-isopropyl-N-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine, is a compound that has been studied for its effects on cellular circadian rhythms and Wnt/β-catenin signaling pathways .
Target of Action
This compound primarily targets the protein kinases CKIδ, CKIα, and ERK2 . These kinases play crucial roles in regulating cellular circadian rhythms and Wnt/β-catenin signaling pathways .
Mode of Action
This compound interacts with its targets (CKIδ, CKIα, and ERK2) by inhibiting their activity . This inhibition results in a lengthening of the circadian period in a dose-dependent manner . In the context of Wnt/β-catenin signaling, this compound attenuates the phosphorylation of LRP6 and DVL2, reduces the expression of active β-catenin and total β-catenin, leading to the downregulation of Wnt target genes .
Biochemical Pathways
This compound affects the circadian rhythm and Wnt/β-catenin signaling pathways . In the circadian rhythm pathway, it lengthens the period by inhibiting the activity of CKIδ, CKIα, and ERK2 . In the Wnt/β-catenin signaling pathway, it suppresses the signaling through inhibition of CK1δ and CK1ε .
Pharmacokinetics
It’s worth noting that these properties significantly impact the bioavailability of a compound and its therapeutic potential .
Result of Action
The molecular and cellular effects of this compound’s action include a lengthening of the circadian period and suppression of Wnt/β-catenin signaling . These effects can have significant implications in various physiological processes, including sleep-wake cycles, metabolism, and hormone secretion .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, circadian rhythms, which this compound affects, are influenced by many external stimuli to reprogram the phase in response to environmental change . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Longdaysin, chemically known as 9-isopropyl-N-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine, can be synthesized through a series of organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound on an industrial scale would likely involve similar steps as the laboratory synthesis, with optimizations for scalability, cost-effectiveness, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions: Longdaysin primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides and nucleophiles can be used to introduce or replace functional groups on the purine ring.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize specific functional groups.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can modify the oxidation state of existing groups .
Scientific Research Applications
Comparison with Similar Compounds
Longdaysin is unique in its ability to simultaneously inhibit multiple kinases involved in circadian regulation. Similar compounds include:
Casein Kinase I Inhibitor VII: Another inhibitor of casein kinase I, but with different selectivity and potency profiles.
Cryptochrome Activator KL001: A compound that modulates circadian rhythms by stabilizing cryptochrome proteins.
CHIR99021: A glycogen synthase kinase 3 inhibitor that also affects circadian rhythms.
Compared to these compounds, this compound’s ability to target multiple kinases simultaneously makes it a valuable tool for studying the complex network of proteins involved in circadian regulation .
Properties
IUPAC Name |
9-propan-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]purin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5/c1-10(2)24-9-23-13-14(21-8-22-15(13)24)20-7-11-4-3-5-12(6-11)16(17,18)19/h3-6,8-10H,7H2,1-2H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKSFCCYDQMSIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=CN=C21)NCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
A: Longdaysin primarily targets and inhibits specific casein kinase 1 (CK1) isoforms, namely CK1δ and CK1ε [, , ]. These kinases play a crucial role in the Wnt/β-catenin signaling pathway, which is implicated in various cellular processes including cell proliferation, differentiation, and development. By inhibiting CK1δ/ε, this compound disrupts the phosphorylation of key components within the Wnt pathway such as LRP6 and DVL2, ultimately leading to reduced levels of active β-catenin []. This downregulation of β-catenin subsequently affects the expression of Wnt target genes like Axin2, DKK1, LEF1, and Survivin, which are involved in cell growth, survival, and stem cell maintenance []. In the context of circadian rhythms, this compound's inhibition of CKIα and CKIδ leads to a lengthening of the circadian period in both cellular and animal models [, , ].
A: The systematic IUPAC name for this compound is 9-isopropyl-N-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine. Its molecular formula is C19H19F3N6 and its molecular weight is 388.4 g/mol. Spectroscopic data, such as NMR and mass spectrometry, are available in the primary research literature for detailed structural confirmation [].
A: Research has shown that modifications to both the N9 and C2 positions of the this compound scaffold can impact its activity and potency, particularly its ability to inhibit CKIα and CKIδ []. For example, the development of the analog NCC007 through extensive structural modifications resulted in a compound with stronger period-lengthening effects in circadian rhythm assays compared to this compound []. This highlights the potential for further structural optimization to enhance specific activities of this compound derivatives.
A: In vitro studies have demonstrated that this compound inhibits colony formation, migration, invasion, and sphere formation of breast cancer cells []. It also exhibits antitumor activity in MDA-MB-231 breast cancer xenografts, where treatment with this compound suppressed tumor growth, aligning with its inhibition of Wnt/β-catenin signaling []. Furthermore, this compound has been shown to effectively lengthen the period of circadian rhythms in cultured human cells, mouse tissues, and living zebrafish []. These findings underscore the compound's potential as a tool for investigating both cancer and circadian biology.
ANone: While the provided research does not directly address resistance mechanisms specific to this compound, it's important to note that resistance can develop to any targeted therapy. Considering this compound's mechanism of action involves inhibiting specific kinases (CK1 isoforms), potential resistance mechanisms could involve mutations within the kinase binding site that reduce this compound's binding affinity, or upregulation of compensatory pathways that bypass the need for CK1 activity. Further research is necessary to fully elucidate any potential resistance mechanisms to this compound.
A: Researchers have successfully incorporated photoremovable protecting groups into the structure of this compound []. This modification allows for precise, light-inducible control over the release of the active compound, enabling targeted inhibition of CKI at specific times. This approach, known as photodosing, provides high temporal resolution in manipulating CKI activity and consequently, regulating the circadian period in cellular and animal models []. This development signifies a significant advancement in circadian biology research, offering a powerful tool for studying the intricacies of the circadian clock.
A: Research suggests that the circadian clock plays a significant role in early chondrogenesis, the process of cartilage formation [, ]. Studies utilizing limb bud-derived micromass cultures have shown that synchronized expression of core circadian clock genes correlates with enhanced cartilage matrix production and increased expression of chondrogenic markers such as SOX9, ACAN, and COL2A1 [, ]. Importantly, applying this compound, which disrupts the circadian rhythm, attenuates the stimulatory effects of mechanical load on chondrogenesis []. This finding suggests that a functional and synchronized circadian clock is crucial for optimal cartilage formation, and that this compound can be a valuable tool for dissecting the interplay between circadian rhythms and chondrogenesis.
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